Low-Nanomolar Inhibition of Rickettsia prowazekii Methionine Aminopeptidase (RpMetAp1) Versus Malaria Box Compound Pool
In a screen of 400 compounds from the Malaria Box against recombinant RpMetAp1, CAS 838886-63-8 inhibited the enzyme with an IC₅₀ of 0.009 µM (9 nM) [1]. This value is substantially lower than the IC₅₀ range observed for other active compounds in the same screen (0.8–22 µM), representing a potency advantage of 88- to 2,444-fold over the remaining hits [2]. The compound was one of only 12 actives identified from the library, highlighting its rarity and potency within a chemically diverse collection of validated bioactives.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) against recombinant RpMetAp1 |
|---|---|
| Target Compound Data | IC₅₀ = 0.009 µM (9 nM) |
| Comparator Or Baseline | Other Malaria Box actives: IC₅₀ range = 0.8–22 µM (12 compounds from 11 chemical series) |
| Quantified Difference | Target compound is ≥88-fold more potent than the next best inhibitor; ≥2,444-fold more potent than the weakest active |
| Conditions | In vitro enzymatic assay using recombinant RpMetAp1; pH and temperature not specified in publication |
Why This Matters
This level of potency at a validated antibacterial target provides a concrete quantitative benchmark for selecting CAS 838886-63-8 as a starting point for anti-rickettsial drug discovery over other commercial pyrazolo[1,5-a]pyrimidine building blocks that lack documented RpMetAp1 activity.
- [1] BRENDA Enzyme Database, Ligand entry for 7-amino-3-(3,4-dimethoxyphenyl)-2-methyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile (BRENDA Ligand ID 272496). View Source
- [2] Sharma I, Helgren TR, Seven ES, et al. Novel inhibitors of Rickettsia prowazekii methionine aminopeptidase from the Malaria Box. Bioorg Med Chem Lett. 2023;87:129281. View Source
